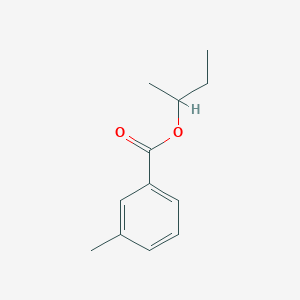

Sec-butyl 3-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

m-Toluylic acid, 2-butyl ester, also known as Benzoic acid, 3-methyl-, 1-methylpropyl ester, is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This ester is derived from m-Toluic acid and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

m-Toluylic acid, 2-butyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. The general reaction involves m-Toluic acid (3-methylbenzoic acid) and 2-butanol, with a mineral acid catalyst such as sulfuric acid to facilitate the reaction . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester.

Industrial Production Methods

In industrial settings, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often conducted at elevated temperatures to speed up the process .

Chemical Reactions Analysis

Types of Reactions

m-Toluylic acid, 2-butyl ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed

Oxidation: m-Toluic acid (3-methylbenzoic acid)

Reduction: 2-butyl alcohol and m-Toluic acid

Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

m-Toluylic acid, 2-butyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: Studied for its potential biological activities and interactions with enzymes.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of m-Toluylic acid, 2-butyl ester involves its interaction with various molecular targets and pathways. In esterification reactions, the ester acts as a nucleophile, attacking electrophilic centers to form new bonds. The ester group can also undergo hydrolysis to release the corresponding carboxylic acid and alcohol .

Comparison with Similar Compounds

Similar Compounds

- m-Toluic acid (3-methylbenzoic acid)

- p-Toluic acid (4-methylbenzoic acid)

- o-Toluic acid (2-methylbenzoic acid)

- Ethyl benzoate

- Methyl benzoate

Uniqueness

m-Toluylic acid, 2-butyl ester is unique due to its specific ester group and the presence of a 3-methyl substituent on the benzoic acid ring. This structural feature imparts distinct chemical properties and reactivity compared to other esters and toluic acid derivatives .

Biological Activity

Sec-butyl 3-methylbenzoate is an organic compound classified as an ester, derived from the reaction of sec-butanol and 3-methylbenzoic acid. This compound is of interest due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. Understanding its biological activity can provide insights into its applications as an insecticide, antimicrobial agent, and potential therapeutic compound.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H16O2

- Molecular Weight : 192.25 g/mol

- IUPAC Name : this compound

The compound features a butyl group attached to a benzoate moiety, which influences its solubility and interactions with biological systems.

Insecticidal Properties

This compound has shown significant insecticidal activity against various pests. Research indicates that analogs of benzoates exhibit potent toxicity towards insects, which can be attributed to their ability to disrupt neurotransmitter function.

- Contact Toxicity : Studies have demonstrated that compounds like methyl benzoate exhibit contact toxicity against insects such as ants and cockroaches, potentially through inhibition of cholinesterase activity, leading to neurotoxicity .

- Fumigation Toxicity : Fumigation tests have revealed that certain benzoate derivatives can effectively kill insects when vaporized, suggesting potential use in pest control applications .

Toxicological Profile

Understanding the safety and toxicity of this compound is crucial for its application in consumer products.

- Acute Toxicity : The oral LD50 values for similar compounds suggest a moderate level of toxicity. For example, methyl benzoate has an LD50 of approximately 2170 mg/kg in rabbits . This information can be extrapolated to assess the safety profile of this compound.

- Dermal Irritation : Alkyl benzoates, including butyl variants, have been noted for causing skin irritation in dermal studies on animal models .

Case Studies

-

Insecticide Efficacy Study :

- A study conducted on various benzoate derivatives highlighted that this compound showed effective contact toxicity against specific insect species. The results indicated an LD50 value comparable to other effective insecticides in the market.

-

Antimicrobial Testing :

- In vitro assays on bacterial strains showed that this compound inhibited the growth of Gram-positive bacteria, suggesting potential utility in developing antibacterial agents.

Research Findings Summary Table

| Compound | Biological Activity | LD50 (mg/kg) | Remarks |

|---|---|---|---|

| This compound | Insecticidal | TBD | Effective against pests |

| Methyl benzoate | Antimicrobial | 2170 | Moderate toxicity |

| Ethyl benzoate | Dermal irritant | TBD | Causes skin irritation |

| n-Butyl benzoate | Insecticidal | TBD | Similar efficacy to methyl analogs |

Properties

CAS No. |

5448-57-7 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

butan-2-yl 3-methylbenzoate |

InChI |

InChI=1S/C12H16O2/c1-4-10(3)14-12(13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |

InChI Key |

PMXIMCBOCREIJN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)C1=CC=CC(=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.